RIVASTIGMINEIMPURITY17 RIVASTIGMINEIMPURITY17
Brand Name: Vulcanchem
CAS No.: 1369779-38-3
VCID: VC8341173
InChI: InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
SMILES: CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-]
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

RIVASTIGMINEIMPURITY17

CAS No.: 1369779-38-3

Cat. No.: VC8341173

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

RIVASTIGMINEIMPURITY17 - 1369779-38-3

Specification

CAS No. 1369779-38-3
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name (1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide
Standard InChI InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
Standard InChI Key IKJXNUVVPHBWRX-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-]
SMILES CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-]
Canonical SMILES CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-]

Introduction

Chemical Identity and Structural Characteristics

Rivastigmine Impurity 17 is systematically named (1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide and is classified as an oxidation product of rivastigmine. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol . The compound is assigned the CAS registry number 1369779-38-3 and is cataloged in PubChem under CID 73357706 . Structurally, it features a 3-hydroxyphenyl group bonded to a dimethylated ethanamine oxide moiety, distinguishing it from the parent compound through the presence of an N-oxide functional group (Figure 1).

PropertyValue
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight181.23 g/mol
CAS Number1369779-38-3
IUPAC Name(1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide
SynonymsRIVASTIGMINE IMPURITY 17, Rivastigmine impurity 1

The stereochemical configuration (1S) indicates the chiral center’s orientation, which may influence its biological activity or interaction with analytical matrices .

Analytical Method Development for Detection and Quantification

The detection and quantification of Rivastigmine Impurity 17 necessitate robust chromatographic methods. A validated ultra-performance liquid chromatography (UPLC) method, developed for rivastigmine analysis, offers insights into impurity profiling . This method employs an Acquity UPLC BEH C₈ column (100 mm × 2.1 mm, 1.7 µm) with a mobile phase of ammonium phosphate buffer and acetonitrile (65:35 v/v). Detection is performed at 254 nm, achieving a retention time of 1.46 minutes for rivastigmine . While the parent compound’s retention behavior is well-documented, impurities like Rivastigmine Impurity 17 would require method adjustments to resolve co-eluting peaks.

Table 2: System Suitability Parameters for UPLC Analysis

ParameterObserved Value
Retention Time1.460 min
Theoretical Plates3632.447
Tailing Factor1.3

The method’s specificity was confirmed through blank and placebo analyses, showing no interference at rivastigmine’s retention time . For impurity detection, such parameters ensure that Rivastigmine Impurity 17 can be distinguished from the active pharmaceutical ingredient (API) and other degradation products.

Stability and Degradation Pathways

Rivastigmine is susceptible to degradation under oxidative and alkaline conditions, which directly informs the formation pathways of Rivastigmine Impurity 17. Forced degradation studies under alkaline (NaOH) and oxidative (H₂O₂) stress revealed significant breakdown of the parent compound, with impurity profiles highlighting the N-oxide derivative as a major byproduct . This aligns with the structural features of Rivastigmine Impurity 17, suggesting that oxidation of the tertiary amine in rivastigmine yields this impurity.

Table 3: Forced Degradation Results for Rivastigmine

ConditionDegradation Observed
Alkaline (0.1M NaOH)Significant degradation
Oxidative (3% H₂O₂)Significant degradation
Acidic (0.1M HCl)Minimal degradation
Thermal (80°C)Minimal degradation

The susceptibility to oxidation underscores the need for protective packaging and storage conditions to minimize impurity formation during rivastigmine’s shelf life.

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